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Compound of Interest

Compound Name:
2-(5-Bromo-2-

hydroxyphenyl)acetic acid

Cat. No.: B1289130 Get Quote

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

This guide provides a comprehensive technical overview of 2-(5-Bromo-2-
hydroxyphenyl)acetic acid, a halogenated aromatic carboxylic acid. Designed for

researchers, medicinal chemists, and professionals in drug development, this document

synthesizes its core chemical properties, spectroscopic characteristics, plausible synthetic

routes, and reactivity profile. The information presented is grounded in established chemical

principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties
2-(5-Bromo-2-hydroxyphenyl)acetic acid belongs to the class of substituted phenylacetic

acids. Its structure incorporates three key functional groups that dictate its chemical behavior: a

carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring.

These features make it a versatile building block in organic synthesis.

The fundamental properties of this compound, alongside its related isomers for comparative

context, are summarized below. Data is compiled from chemical databases and supplier

information.[1][2][3]
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Property
2-(5-Bromo-2-
hydroxyphenyl)ace
tic acid

2-(4-Bromo-2-
hydroxyphenyl)ace
tic acid[2]

2-(2-Bromo-4-
hydroxyphenyl)ace
tic acid[4][5]

CAS Number 38692-72-7[3] 1261497-72-6[2][6] 88491-44-5[4]

Molecular Formula C₈H₇BrO₃ C₈H₇BrO₃ C₈H₇BrO₃

Molecular Weight 231.04 g/mol 231.04 g/mol [2] 231.05 g/mol [4]

IUPAC Name

2-(5-bromo-2-

hydroxyphenyl)acetic

acid

2-(4-bromo-2-

hydroxyphenyl)acetic

acid[2]

2-(2-bromo-4-

hydroxyphenyl)acetic

acid

Appearance Expected to be a solid Solid Solid[5]

Melting Point No data available No data available 172-174 °C[4]

Boiling Point No data available No data available
394.6 °C (predicted)

[5]

InChI Key

GIJMGBHHZPLOHP-

UHFFFAOYSA-N

(Isomer)

GIJMGBHHZPLOHP-

UHFFFAOYSA-N[2]

DYIKUAMKHXANMT-

UHFFFAOYSA-N[4][5]

Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-
(5-Bromo-2-hydroxyphenyl)acetic acid. While specific experimental spectra for this exact

isomer are not publicly available, a detailed prediction based on fundamental principles and

data from analogous structures provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for

the aromatic and aliphatic protons.

Aromatic Region (δ 6.8-7.5 ppm): Three protons on the phenyl ring will appear as distinct

signals. The proton ortho to the hydroxyl group (C6-H) is expected to be the most upfield

due to the -OH group's electron-donating effect. The proton between the bromo and
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carboxyl groups (C4-H) and the proton ortho to the bromo group (C6-H) will be further

downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic

of a 1,2,4-trisubstituted benzene ring.

Methylene Protons (δ ~3.5 ppm): The two protons of the methylene group (-CH₂-) adjacent

to the carboxylic acid will appear as a singlet.

Acidic Protons (δ >10 ppm): The carboxylic acid proton (-COOH) and the phenolic proton

(-OH) will appear as broad singlets at the downfield end of the spectrum. Their exact

chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding

to each carbon atom in the molecule.

Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbonyl carbon will be the most

downfield signal.

Aromatic Carbons (δ ~110-155 ppm): Six signals are expected. The carbon bearing the

hydroxyl group (C2) will be significantly downfield (~155 ppm), while the carbon with the

bromine atom (C5) will be upfield relative to an unsubstituted carbon (~110-115 ppm).

Methylene Carbon (δ ~40 ppm): The -CH₂- carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the compound's functional groups.

O–H Stretching: A very broad and strong absorption band is predicted from approximately

2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid

group.[7][8] Superimposed on this may be a sharper, less broad peak around 3200-3600

cm⁻¹ from the phenolic O-H group.[7]

C=O Stretching: A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹

corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7][9]

C–O Stretching: Absorptions corresponding to the C-O stretching of the carboxylic acid and

the phenol will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.[8]
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Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region,

indicative of the carbon-carbon stretching vibrations within the aromatic ring.[9]

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode would be a highly

effective technique for analyzing this molecule.

Molecular Ion Peak: The primary observation would be the deprotonated molecule [M-H]⁻.

Given the molecular weight of 231.04 g/mol , this would appear at m/z ~230.

Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Natural

bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore,

the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing

fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2).

Fragmentation: A common fragmentation pathway would be the loss of CO₂ (44 Da) from the

carboxylate anion, leading to a significant fragment ion.

Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific documented synthesis for 2-(5-Bromo-2-hydroxyphenyl)acetic acid is not

readily found in foundational literature, a chemically sound pathway can be proposed starting

from the commercially available 4-bromophenol. This multi-step synthesis leverages well-

established organic reactions.

Causality Behind Experimental Choices: The chosen pathway begins with 4-bromophenol due

to its availability and the correct positioning of the bromine atom relative to the hydroxyl group.

The Duff reaction is selected for its reliability in ortho-formylating phenols. Subsequent steps

are standard transformations to build the acetic acid side chain, chosen for their high yields and

predictable outcomes.

Step-by-Step Protocol:

Ortho-Formylation (Duff Reaction):
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To a solution of 4-bromophenol (1 equivalent) in trifluoroacetic acid, add

hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the

temperature below 20°C.

Stir the mixture at room temperature for several hours until the reaction is complete

(monitored by TLC).

Hydrolyze the resulting iminium intermediate by adding aqueous HCl and heating the

mixture.

Extract the product, 5-bromo-2-hydroxybenzaldehyde, with an organic solvent (e.g., ethyl

acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column

chromatography.

Reduction to Benzyl Alcohol:

Dissolve the 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~1.1 equivalents)

portion-wise.

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

Quench the reaction by carefully adding dilute HCl until the solution is acidic.

Extract the product, (5-bromo-2-hydroxyphenyl)methanol, with ethyl acetate. Dry the

organic layer and concentrate under reduced pressure.

Conversion to Benzyl Chloride:

Dissolve the (5-bromo-2-hydroxyphenyl)methanol (1 equivalent) in a suitable solvent like

dichloromethane (DCM).

Cool the solution to 0°C and add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.

Stir the reaction at room temperature for several hours.
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Carefully remove the solvent and excess thionyl chloride under vacuum to yield the crude

2-(chloromethyl)-4-bromophenol. This intermediate is often used immediately in the next

step without extensive purification due to its potential lachrymatory nature.

Cyanation and Hydrolysis to Carboxylic Acid:

Dissolve the crude 2-(chloromethyl)-4-bromophenol in a polar aprotic solvent like DMSO

or acetone.

Add sodium cyanide (NaCN, ~1.5 equivalents) and stir the mixture at an elevated

temperature (e.g., 50-70°C).

After the formation of the benzyl cyanide intermediate is complete (monitored by TLC),

add a strong aqueous base (e.g., NaOH solution) or acid (e.g., H₂SO₄ solution).

Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic

acid.

Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2.

The final product, 2-(5-Bromo-2-hydroxyphenyl)acetic acid, will precipitate and can be

collected by filtration, washed with cold water, and dried. Recrystallization from a suitable

solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

4-Bromophenol 5-Bromo-2-hydroxybenzaldehyde

 Duff Reaction
(HMTA, TFA) (5-Bromo-2-hydroxyphenyl)methanol

 Reduction
(NaBH4) 2-(Chloromethyl)-4-bromophenol

 Chlorination
(SOCl2) 2-(5-Bromo-2-hydroxyphenyl)acetonitrile

 Cyanation
(NaCN) 2-(5-Bromo-2-hydroxyphenyl)acetic acid

 Hydrolysis
(H3O+ or OH-) 

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile
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The molecule's reactivity is governed by its three principal functional groups.

Carboxylic Acid: This group can undergo standard transformations such as:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification)

to form the corresponding ester.

Amide Formation: Activation with a coupling agent (e.g., DCC, EDC) followed by reaction

with an amine to yield an amide.

Reduction: Can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-

hydroxyphenyl)ethanol, using strong reducing agents like LiAlH₄.

Phenolic Hydroxyl Group: The acidic nature of the phenol allows it to be deprotonated by a

base. The resulting phenoxide is a potent nucleophile.

Etherification (Williamson Synthesis): Reaction with an alkyl halide in the presence of a

base (e.g., K₂CO₃, NaH) to form an ether.

Esterification: Can be acylated with an acid chloride or anhydride to form a phenyl ester.

Aromatic C-Br Bond: The carbon-bromine bond is a key site for carbon-carbon bond

formation via organometallic cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to

form a biaryl compound.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an

aniline derivative.
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Potential Reaction Products

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Carboxylic Acid Phenolic OH Aryl Bromide

Ester

 R-OH, H+ 

Amide

 R-NH2, Coupling Agent 

Ether

 R-X, Base 

Biaryl Compound

 R-B(OH)2, Pd Catalyst
(Suzuki Coupling) 

Click to download full resolution via product page

Caption: Key reaction pathways based on the compound's functional groups.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(5-Bromo-2-hydroxyphenyl)acetic acid is not

widely available, data from structurally similar compounds, such as other brominated

phenylacetic acids and hydroxyphenylacetic acids, can be used to infer its hazard profile.[10]

[11]

Potential Hazards:

Skin Irritation: Expected to cause skin irritation (H315).[1]

Eye Irritation: Likely to cause serious eye irritation (H319).[1]

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust (H335).[1]

Acute Toxicity: May be harmful if swallowed (H302).[1]

Handling:

Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

Avoid generating dust. Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents and strong bases.

Potential Applications
Substituted phenylacetic acids are valuable intermediates in several fields of chemical research

and development.

Pharmaceutical Synthesis: The structural motif is present in various biologically active

molecules. This compound could serve as a starting material or key intermediate for the

synthesis of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs

(NSAIDs) or other targeted therapies.

Agrochemicals: Phenylacetic acid derivatives are used in the development of herbicides and

plant growth regulators.

Materials Science: The functional groups allow for its incorporation into polymers or other

advanced materials where specific electronic or physical properties are desired.

Conclusion
2-(5-Bromo-2-hydroxyphenyl)acetic acid is a multifunctional chemical compound with

significant potential as a synthetic intermediate. Its properties are defined by the interplay of its

carboxylic acid, phenolic hydroxyl, and aryl bromide moieties. A clear understanding of its

spectroscopic characteristics, reactivity, and a plausible synthetic strategy, as outlined in this

guide, provides a solid foundation for its effective use in research and development

applications. Proper safety protocols, inferred from related structures, must be strictly followed

during its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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